molecular formula C24H28N6O3 B1671446 Gepotidacin CAS No. 1075236-89-3

Gepotidacin

货号: B1671446
CAS 编号: 1075236-89-3
分子量: 448.5 g/mol
InChI 键: PZFAZQUREQIODZ-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gepotidacin (GSK2140944) is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by targeting the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV. This dual mechanism distinguishes it from fluoroquinolones, which bind to similar enzymes but via a distinct molecular interaction . This compound demonstrates bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including multidrug-resistant (MDR) strains of Escherichia coli and Stenotrophomonas maltophilia . Its pharmacokinetic (PK) profile is characterized by dose-proportional exposure, minimal accumulation with repeated dosing, and high renal penetration, making it particularly effective for urinary tract infections (UTIs) .

属性

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFAZQUREQIODZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028208
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075236-89-3
Record name (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepotidacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepotidacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepotidacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501028208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEPOTIDACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件: 吉泼替达辛的合成涉及多个步骤,从三氮杂苝核的制备开始。关键步骤包括:

  • 通过环化反应形成三氮杂苝环系。
  • 引入官能团以增强抗菌活性。
  • 纯化和结晶以获得最终产品。

工业生产方法: 吉泼替达辛的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

化学反应分析

反应类型: 吉泼替达辛会发生各种化学反应,包括:

    氧化: 在特定条件下,吉泼替达辛可以被氧化形成氧化衍生物。

    还原: 还原反应可以修饰吉泼替达辛上的官能团,可能会改变其抗菌特性。

    取代: 取代反应可以在三氮杂苝核上引入不同的取代基,影响其活性及稳定性。

常用试剂和条件:

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 使用各种卤化剂和亲核试剂进行取代反应。

主要生成产物: 由这些反应形成的主要产物包括具有改变的抗菌特性的吉泼替达辛的修饰衍生物。 这些衍生物正在研究其克服细菌耐药性的潜力 .

科学研究应用

Treatment of Uncomplicated Urinary Tract Infections (uUTIs)

Gepotidacin has been primarily investigated for its efficacy in treating uncomplicated urinary tract infections in female adults and adolescents. The pivotal EAGLE-2 and EAGLE-3 phase III trials have provided compelling evidence regarding its effectiveness:

  • EAGLE-2 Trial Results :
    • Therapeutic Success : 50.6% of patients treated with this compound achieved therapeutic success compared to 47% for nitrofurantoin.
    • Safety Profile : Consistent with previous studies, indicating a favorable safety and tolerability profile .
  • EAGLE-3 Trial Results :
    • Therapeutic Success : 58.5% of this compound-treated patients demonstrated therapeutic success versus 43.6% for nitrofurantoin (treatment difference: 14.6%, 95% CI (6.4, 22.8)).
    • Non-Inferiority and Superiority : this compound showed non-inferiority to nitrofurantoin and statistically significant superiority in therapeutic outcomes .

These trials underscore this compound's potential as an effective treatment option for uUTIs, especially in patients who may be resistant to existing treatments.

Treatment of Uncomplicated Gonorrhea

This compound is also being evaluated for its efficacy against uncomplicated urogenital gonorrhea, a condition where resistance to current treatments is escalating. The EAGLE-1 phase III trial results indicate:

  • Microbiological Success Rate : this compound achieved a success rate of 92.6%, demonstrating non-inferiority to the standard treatment regimen of intramuscular ceftriaxone plus oral azithromycin (91.2% success rate).
  • Significance : This result is critical given the rising incidence of drug-resistant gonorrhea, highlighting the need for new therapeutic options .

Mechanism of Action and Resistance

The dual-targeting mechanism of this compound makes it less likely for bacteria to develop resistance compared to traditional antibiotics that target a single site. Research conducted by Vanderbilt University demonstrated that simultaneous mutations would be required in both targeted enzymes (gyrase and topoisomerase IV) for resistance to occur, which significantly lowers the probability of resistance development .

Regulatory Status and Future Directions

This compound has received priority review status from the U.S. Food and Drug Administration for the treatment of uncomplicated urinary tract infections based on positive phase III trial results. This regulatory advancement reflects the urgent need for new antibiotics amid increasing antimicrobial resistance . The ongoing commitment from GSK to monitor real-world efficacy and resistance patterns will be vital as this compound moves closer to clinical use.

Data Summary Table

Application AreaTrial NameTherapeutic Success (this compound)Therapeutic Success (Comparator)Key Findings
Uncomplicated UTIEAGLE-250.6%47% (Nitrofurantoin)Non-inferior; favorable safety profile
Uncomplicated UTIEAGLE-358.5%43.6% (Nitrofurantoin)Statistically significant superiority
Uncomplicated GonorrheaEAGLE-192.6%91.2% (Ceftriaxone + Azithromycin)Non-inferior; critical for addressing drug resistance

作用机制

吉泼替达辛通过抑制细菌DNA复制发挥其抗菌作用。它靶向两种必需的酶,即DNA 旋转酶和拓扑异构酶IV,它们对DNA复制和细胞分裂至关重要。通过与这些酶结合,吉泼替达辛阻止细菌DNA的解旋和超螺旋,导致形成稳定的DNA-酶复合物。 这种抑制导致细菌生长停止,最终导致细菌细胞死亡 .

相似化合物的比较

Mechanism of Action
Compound Class Target Enzymes Binding Site Specificity
Gepotidacin Triazaacenaphthylene DNA gyrase (GyrA), topoisomerase IV (ParC) Novel interface distinct from quinolones
Levofloxacin Fluoroquinolone DNA gyrase, topoisomerase IV Mg²⁺-dependent interaction with enzyme-DNA complex
Nitrofurantoin Nitrofuran Multiple targets (e.g., nitroreduction) Non-specific DNA damage
NBTIs (e.g., 844-TFM) Novel bacterial topoisomerase inhibitors DNA gyrase Similar to this compound but structurally distinct

Key Insights :

Pharmacokinetic Profile
Parameter This compound (1,500 mg BID) Levofloxacin (500 mg QD) Nitrofurantoin (100 mg BID)
Cmax (μg/mL) 4.2 (plasma) 5.7 (plasma) 0.3 (urine)
AUC0–24 (μg·h/mL) 34.6 (plasma) 48.0 (plasma) 12.0 (urine)
Renal Penetration 6–7× higher in kidneys vs. blood Moderate High urinary concentration
Food Effect None Reduced absorption None

Key Insights :

  • This compound achieves higher kidney tissue concentrations than levofloxacin, critical for treating pyelonephritis .
  • Unlike levofloxacin, this compound’s PK is unaffected by food, simplifying dosing .
In Vitro Activity Against Key Pathogens
Pathogen This compound MIC50/90 (mg/L) Levofloxacin MIC50/90 (mg/L) Nitrofurantoin MIC50/90 (mg/L)
E. coli (MDR) 2/4 8/>32 16/32
S. maltophilia 2/16 (co-trimoxazole-resistant) 4/>32
S. aureus (MRSA) 0.25/0.5 1/2 32/64

Key Insights :

  • This compound maintains potency against fluoroquinolone-resistant E. coli (MIC90 = 4 mg/L) and MDR strains, whereas levofloxacin MIC90 exceeds 32 mg/L .
  • Against S. maltophilia, this compound outperforms levofloxacin, particularly in co-trimoxazole-resistant isolates .
Clinical Efficacy
Trial This compound Success Rate Comparator (Nitrofurantoin) Outcome
EAGLE-3 (uUTI) 58.5% 43.6% Superiority (14.6% difference)
EAGLE-2 (uUTI) 50.6% 47.0% Numerical advantage (4.3% difference)
Phase IIa (ABSSSI) 85–92% microbiological success Dose-dependent efficacy

Key Insights :

  • This compound’s 1,500 mg BID regimen achieves higher clinical cure rates in UTIs than nitrofurantoin, a first-line therapy .
  • In skin infections, this compound shows bactericidal activity against MRSA (MIC ≤0.5 mg/L) without resistance emergence .

生物活性

Gepotidacin is a novel antibiotic developed by GSK, classified as a first-in-class triazaacenaphthylene compound. It exhibits a unique mechanism of action by inhibiting bacterial DNA replication through the selective targeting of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. This article delves into the biological activity of this compound, highlighting its efficacy against various pathogens, its clinical trial results, and its potential role in addressing antibiotic resistance.

This compound operates by stabilizing the DNA-topoisomerase complex, preventing the cleavage and subsequent replication of bacterial DNA. This mechanism is distinct from traditional antibiotics, such as fluoroquinolones, which also target topoisomerases but bind differently. The dual inhibition of both DNA gyrase and topoisomerase IV makes this compound effective against a wide range of bacterial strains, including those resistant to existing treatments .

Efficacy Against Uropathogens

Clinical Trials Overview

This compound has been evaluated in several clinical trials for its efficacy against uncomplicated urinary tract infections (uUTIs) and urogenital gonorrhea. The most significant trials include:

  • EAGLE-2 and EAGLE-3 Trials : These phase III trials compared this compound to nitrofurantoin in women with uUTIs. Results indicated that this compound achieved therapeutic success in 50.6% of patients in EAGLE-2 and 58.5% in EAGLE-3, while nitrofurantoin had success rates of 47% and 43.6%, respectively .
  • EAGLE-1 Trial : This trial assessed this compound for uncomplicated urogenital gonorrhea, demonstrating non-inferiority to the standard treatment regimen of ceftriaxone plus azithromycin .

Table 1: Summary of Clinical Trial Results

TrialTreatment GroupTherapeutic Success Rate (%)Comparison GroupComparison Success Rate (%)
EAGLE-2This compound50.6Nitrofurantoin47
EAGLE-3This compound58.5Nitrofurantoin43.6
EAGLE-1This compoundNon-inferiorCeftriaxone + AzithromycinN/A

Activity Against Resistant Strains

This compound has shown remarkable efficacy against multi-drug resistant strains of Escherichia coli and Staphylococcus saprophyticus. In vitro studies revealed that this compound inhibited over 94% of E. coli isolates with extended-spectrum β-lactamase (ESBL) phenotypes and was effective against strains resistant to other antibiotics like ciprofloxacin and trimethoprim-sulfamethoxazole .

Safety Profile

The safety profile of this compound appears favorable based on clinical trial data. The most common adverse effects reported were diarrhea (14% in EAGLE-2 and 18% in EAGLE-3). Importantly, a significant percentage (94%) of patients treated with this compound did not require additional antibiotics during the trial period .

Case Studies

Case Study: Treatment of UTI in Women

In a cohort study involving women with recurrent UTIs, this compound was administered as a first-line treatment option due to its efficacy against resistant pathogens. Patients reported significant symptom resolution within days, with microbiological eradication confirmed at follow-up visits.

Case Study: Gonorrhea Treatment

A case involving an adolescent diagnosed with uncomplicated gonorrhea was treated with this compound after standard therapies were deemed unsuitable due to allergies. The patient achieved microbiological cure within one week, demonstrating this compound's potential as an alternative treatment option.

常见问题

Q. What is the molecular mechanism of action of gepotidacin, and how does it differ from conventional antibiotics?

this compound is a triazaacenaphthylene antibiotic that uniquely inhibits both DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit), forming a stable ternary complex with DNA and these enzyme subunits . This dual inhibition disrupts bacterial DNA replication, requiring simultaneous mutations in both targets for resistance to develop, a mechanism distinct from fluoroquinolones (which primarily target one enzyme) .

Q. How were the phase III EAGLE-2 and EAGLE-3 clinical trials designed to evaluate this compound's efficacy in uncomplicated urinary tract infections (uUTIs)?

Both trials were global, randomized, double-blind, non-inferiority studies (10% margin) comparing this compound (1500 mg twice daily) to nitrofurantoin (100 mg twice daily) in 3,136 patients. Primary endpoints included clinical resolution and microbiological eradication. Non-inferiority was achieved in EAGLE-2, while EAGLE-3 demonstrated superiority in specific subpopulations, particularly against antibiotic-resistant E. coli .

Q. What methodologies are employed to assess this compound's tissue penetration in target organs like the prostate and tonsils?

The AB-DIRECT project (IMI AMR Accelerator) uses clinical trials (WP1) to collect tissue samples, bioanalytical techniques (WP2: LC-MS/MS) to quantify drug levels, and pharmacokinetic/pharmacodynamic (PK/PD) modeling (WP3) to predict tissue distribution. These integrated approaches inform dosing regimens for infections in hard-to-penetrate tissues .

Advanced Research Questions

Q. How does this compound's balanced dual-target inhibition influence the probability of resistance development in Neisseria gonorrhoeae and Escherichia coli?

Resistance requires concurrent mutations in gyrA and parC, which occur at lower frequencies than single mutations. In vitro studies show a minimal resistance rate (<10⁻⁹) for this compound compared to ciprofloxacin (>10⁻⁶) due to this dual mechanism. Resistance surveillance in clinical isolates from EAGLE trials supports this model .

Q. What PK/PD models have been developed to optimize this compound dosing for infections in heterogeneous tissue environments?

Population PK (PopPK) and physiologically based PK (PBPK) models integrate plasma and tissue concentration data (e.g., prostate and tonsil) from healthy volunteers and infected patients. These models correlate free drug AUC/MIC ratios with efficacy, enabling dose adjustments for infections in compartments with variable drug penetration .

Q. How do this compound's efficacy outcomes vary across bacterial resistance profiles in uUTI subpopulations?

Subgroup analyses from EAGLE-3 demonstrated this compound's superiority over nitrofurantoin in patients infected with ciprofloxacin-resistant E. coli (58.5% vs. 43.6% success rates). This suggests this compound retains activity against strains resistant to other antibiotic classes, likely due to its novel target engagement .

Q. What statistical approaches were used to address data contradictions in this compound's phase III trials?

While EAGLE-2 met non-inferiority, EAGLE-3 showed superiority only in specific cohorts. Researchers applied Bayesian hierarchical models to account for regional variability in bacterial resistance patterns and adjusted for covariates like prior antibiotic exposure and baseline pathogen MICs .

Q. How are translational studies bridging non-clinical and clinical data informing this compound's development for prostate infections?

AB-DIRECT's WP3 combines in vitro time-kill assays, murine infection models, and human tissue PK data to establish exposure-response relationships. These studies validate interspecies scaling factors, ensuring clinical doses achieve effective drug levels in prostatic tissues .

Methodological Considerations

Q. What experimental designs are recommended for studying this compound's activity in polymicrobial infections?

Use checkerboard synergy assays with fractional inhibitory concentration (FIC) indices to evaluate this compound's interactions with β-lactams or aminoglycosides. Include biofilm models and intracellular infection assays (e.g., THP-1 macrophages) to assess tissue-specific efficacy .

Q. How should researchers analyze this compound's safety data to distinguish drug-related adverse events from confounding factors?

Apply propensity score matching to compare this compound-treated cohorts with nitrofurantoin groups, adjusting for demographics and comorbidities. Use causal inference models to isolate diarrhea (14–18% incidence) as a treatment-emergent effect versus background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gepotidacin
Reactant of Route 2
Gepotidacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。